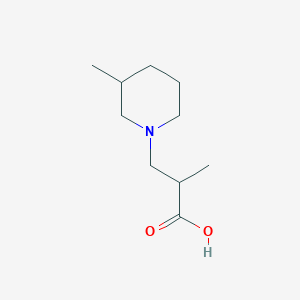

2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid

Description

Chemical Significance and Research Context

2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid occupies a prominent position within the broader category of piperidine-derived carboxylic acids, representing a class of compounds that have garnered substantial attention in pharmaceutical and medicinal chemistry research. The compound's significance stems from its unique structural characteristics, which combine the bioactive piperidine heterocycle with a carboxylic acid functionality that enhances solubility and biological availability. This dual nature allows the molecule to serve as both a pharmacologically active entity and a versatile synthetic intermediate in drug development processes.

The piperidine ring system, which forms the core structural element of this compound, has been extensively studied for its role in numerous bioactive molecules and pharmaceutical agents. The six-membered saturated heterocycle containing nitrogen provides a stable yet reactive framework that can undergo various chemical transformations while maintaining its structural integrity. When combined with carboxylic acid functionality, as observed in 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid, the resulting molecules often exhibit enhanced binding affinity to biological targets and improved pharmacokinetic properties.

Research investigations have demonstrated that piperidine derivatives exhibit diverse biological activities, including antimicrobial, analgesic, and enzyme-inhibitory effects. The specific substitution pattern present in 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid, featuring methyl groups at both the second carbon of the propanoic acid chain and the third position of the piperidine ring, creates a unique three-dimensional structure that influences its interaction with biological systems. This structural arrangement has been shown to affect both the compound's reactivity and its potential therapeutic applications.

Historical Development of Piperidine-Derived Carboxylic Acids

The historical development of piperidine-derived carboxylic acids traces back to the mid-nineteenth century when piperidine itself was first isolated and characterized. Thomas Anderson, a Scottish chemist, first reported piperidine in 1850, followed by independent work by Auguste Cahours in 1852, who provided the compound with its current nomenclature. These early discoveries established the foundation for subsequent research into piperidine derivatives, including carboxylic acid analogs that would later prove significant in pharmaceutical development.

The evolution of piperidine carboxylic acid chemistry gained momentum in the late nineteenth and early twentieth centuries as researchers began to explore the synthetic potential of heterocyclic compounds. One of the earliest documented examples of multicomponent synthesis involving piperidine fragments was demonstrated by Guareschi in 1897, who developed a synthetic route combining butanone, ethyl cyanoacetate, and ammonia to generate cyclic imides. This pioneering work established methodological precedents that would influence the development of more sophisticated synthetic approaches to piperidine carboxylic acids.

The systematic investigation of pipecolic acid, a naturally occurring piperidine carboxylic acid derivative, provided crucial insights into the biological significance of this compound class. Pipecolic acid, chemically known as piperidine-2-carboxylic acid, was identified as a non-proteinogenic amino acid that accumulates in certain metabolic disorders and plays important roles in plant and animal biochemistry. The discovery of pipecolic acid in the Murchison meteorite further highlighted the fundamental nature of piperidine chemistry in both terrestrial and extraterrestrial chemical systems.

Recent decades have witnessed significant advances in the synthesis and application of piperidine carboxylic acids, driven by their recognition as valuable pharmaceutical intermediates. Research conducted by Kaneko and colleagues in 2004 demonstrated the potential of piperidine carboxylic acid derivatives as orally-active adhesion molecule inhibitors, specifically targeting intercellular adhesion molecule-1. Their work revealed that systematic replacement of functional groups on the piperidine ring with carboxylic acid-containing moieties resulted in potent inhibitors with enhanced oral bioavailability.

Current Research Landscape

The contemporary research landscape surrounding piperidine-derived carboxylic acids, including 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid, is characterized by diverse applications spanning medicinal chemistry, synthetic organic chemistry, and biochemical research. Current investigations focus on understanding the structure-activity relationships that govern the biological activity of these compounds, with particular emphasis on their roles as enzyme inhibitors, receptor modulators, and therapeutic agents.

Recent studies have highlighted the importance of 1-Piperidine Propionic Acid as a novel inhibitor of protease-activated receptor 2, demonstrating the therapeutic potential of piperidine carboxylic acids in treating septic shock and inflammatory conditions. This research revealed that the compound effectively reduces mortality and sepsis-related symptoms in experimental models, while simultaneously improving cardiac function parameters and reducing inflammatory cytokine expression. The success of this compound has stimulated broader interest in structurally related piperidine carboxylic acids, including 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid.

Synthetic methodologies for piperidine derivatives have evolved significantly, with researchers developing increasingly sophisticated approaches to generate diverse structural variants. Modern synthetic strategies include multicomponent reactions, cascade processes, and metal-catalyzed transformations that enable the efficient preparation of complex piperidine carboxylic acids. These methodological advances have facilitated the exploration of structure-activity relationships and the development of focused compound libraries for biological screening.

The pharmaceutical industry has recognized the value of piperidine carboxylic acids as building blocks for drug discovery programs. Current research applications include their use as precursors in synthesizing pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions. The versatility of these compounds as synthetic intermediates has made them attractive targets for chemical suppliers and research organizations worldwide.

Scope and Objectives of Investigation

The investigation of 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid encompasses multiple research objectives aimed at characterizing its chemical properties, synthetic accessibility, and potential applications in pharmaceutical research. The primary scope of this investigation involves the comprehensive analysis of the compound's structural features, including its conformational behavior, reactivity patterns, and interaction potential with biological targets. Understanding these fundamental characteristics provides the foundation for evaluating the compound's suitability for various research applications.

Chemical characterization efforts focus on determining the compound's physical and chemical properties, including its stability under various conditions, solubility profiles, and reactivity toward common chemical transformations. These investigations are essential for establishing appropriate handling procedures and identifying optimal conditions for synthetic applications. The compound's behavior in different solvent systems and its compatibility with various reaction conditions represent critical parameters for its successful utilization in research settings.

Synthetic accessibility represents another key objective of the investigation, encompassing the development of efficient synthetic routes for compound preparation and the optimization of reaction conditions to maximize yield and purity. Current synthetic approaches involve the reaction of methylpiperidine derivatives with propanoic acid precursors under controlled conditions, often utilizing palladium-catalyzed processes and hydrogenation techniques. The refinement of these synthetic methodologies aims to establish scalable and cost-effective preparation methods suitable for both research and potential commercial applications.

The evaluation of biological activity and pharmaceutical potential constitutes a significant component of the investigation scope. Research objectives include the assessment of the compound's interaction with various biological targets, its potential as a pharmaceutical intermediate, and its suitability for incorporation into drug discovery programs. These investigations require systematic structure-activity relationship studies and biological screening to identify promising applications and guide future research directions.

Quality control and analytical characterization represent essential elements of the investigation framework, involving the development of robust analytical methods for compound identification, purity assessment, and stability monitoring. These efforts ensure the reliability of research results and establish standardized procedures for compound handling and storage. The implementation of comprehensive analytical protocols supports both fundamental research objectives and potential commercial applications of the compound.

Properties

IUPAC Name |

2-methyl-3-(3-methylpiperidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8-4-3-5-11(6-8)7-9(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMDXBMPZJSQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Alkylation: The piperidine ring is then alkylated with a methyl group at the nitrogen atom using methyl iodide or a similar alkylating agent.

Attachment of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group. This can be achieved through a Grignard reaction where a suitable Grignard reagent reacts with a propanoic acid derivative.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methyl group, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Methyl iodide (CH3I), sodium hydride (NaH)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alkanes, alcohols

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antifungal Activity

Research has indicated that derivatives of 2-methyl-3-(3-methylpiperidin-1-yl)propanoic acid exhibit significant antibacterial properties. For instance, related compounds synthesized through cyclization reactions have demonstrated effectiveness against various bacterial strains. The piperidine moiety in the structure is believed to enhance the biological activity of these compounds by facilitating interactions with bacterial cell membranes.

Neuropharmacological Potential

The structural similarity of 2-methyl-3-(3-methylpiperidin-1-yl)propanoic acid to known neuroactive compounds suggests potential applications in treating neurological disorders. The piperidine ring can interact with neurotransmitter receptors, making it a candidate for further investigation in neuropharmacology .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized piperidine derivatives, including 2-methyl-3-(3-methylpiperidin-1-yl)propanoic acid, revealed notable antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, which is critical for bacterial survival.

Case Study 2: Neuroactive Compound Development

Another research project focused on the neuropharmacological effects of related piperidine compounds. The findings suggested that modifications to the piperidine ring could lead to improved binding affinities for dopamine receptors, indicating potential applications in developing treatments for conditions such as Parkinson's disease .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 3-(2-methylpiperidin-1-yl)propanoate | Piperidine derivative | Different piperidine substitution |

| Methyl 2-methyl-3-(piperidin-1-yl)propanoate | Piperidine derivative | Lacks methyl substitution on the piperidine ring |

| Methyl 3-(4-fluoropiperidin-1-yl)propanoate | Fluorinated derivative | Introduces fluorine for potential enhanced activity |

This table illustrates how structural variations among piperidine derivatives can significantly influence their biological activity and chemical reactivity.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Insights:

- Substituent Effects: The piperidine group in the target compound introduces basicity (pKa ~10–11), favoring protonation under physiological conditions, which can enhance membrane permeability compared to pyridine or pyrazole analogs .

- Functional Differences: The methylthio ester analog () highlights divergent applications, emphasizing the role of non-piperidine derivatives in flavor chemistry .

Research Findings and Methodological Approaches

Structural Characterization

Crystallographic tools like SHELX and ORTEP-III have been widely employed to resolve the structures of similar compounds, enabling precise determination of bond lengths, angles, and stereochemistry . For example, pyridine-containing analogs (e.g., 2-Methyl-3-(pyridin-3-yl)propanoic acid) have been characterized via X-ray diffraction to validate their planar aromatic systems .

Biological Activity

2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid, a compound with the molecular formula and a molecular weight of 171.24 g/mol, has garnered attention in recent scientific research due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its piperidine structure, which is known for contributing to various biological activities. The synthesis of 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid typically involves standard organic chemistry methods, including the use of piperidine derivatives and carboxylic acids.

The biological activity of 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Key mechanisms include:

- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and potentially affecting neurological functions.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways, thereby affecting cellular functions.

Case Studies and Research Findings

-

Antitumor Activity :

A study evaluated the antiproliferative effects of various piperidine derivatives, including 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid, against cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity against leukemia cells (IC50 values ranging from 50 to 100 µM) . -

Neuroprotective Effects :

Research explored the neuroprotective potential of this compound in models of neurodegeneration. It was found to improve neuronal survival rates in vitro by modulating oxidative stress markers . -

Antifungal Properties :

Similar piperidine compounds have demonstrated antifungal activities against various pathogenic fungi. While specific data on 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid is limited, related compounds have shown significant inhibition of fungal growth at concentrations as low as 1 µg/mL .

Data Table: Biological Activities

Q & A

Q. What spectroscopic techniques are recommended for structural elucidation of 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid, and how should data interpretation be approached?

- Methodological Answer : Use 1H and 13C NMR to identify protons and carbons in the piperidine ring and methyl groups. For example, the methyl group on the piperidine ring typically resonates as a singlet near δ 1.0–1.2 ppm. IR spectroscopy confirms the carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and tertiary amine (C–N stretch ~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C10H19NO2). Cross-reference with structurally similar compounds, such as piperidine-containing carboxylic acids, to resolve ambiguities .

Q. What synthetic routes are commonly employed for preparing 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid, and what are critical reaction conditions?

- Methodological Answer : A two-step approach is typical:

- Step 1 : Alkylation of 3-methylpiperidine with a methyl-substituted propanoic acid precursor (e.g., methyl acrylate) under basic conditions (e.g., K2CO3 in DMF).

- Step 2 : Hydrolysis of the ester intermediate using aqueous HCl or NaOH to yield the carboxylic acid.

Optimize reaction time (12–24 hours) and temperature (60–80°C) to minimize side reactions. Monitor progress via TLC or LC-MS .

Q. How should researchers handle purification of this compound to achieve high purity, and what analytical methods confirm purity?

- Methodological Answer : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Confirm purity via HPLC-UV (≥95% area) and 1H NMR (absence of extraneous peaks). For trace impurities, reference pharmacopeial standards for propanoic acid derivatives (e.g., EP impurities cataloged in ) .

Q. What thermodynamic parameters should be measured to characterize the phase behavior of this compound?

- Methodological Answer : Use differential scanning calorimetry (DSC) to determine melting point (Tm) and enthalpy of fusion (ΔHfus). Apply the Clausius-Clapeyron equation to correlate vapor pressure with temperature. For freezing/melting transitions, calculate ΔG using ΔG = ΔH - TΔS, ensuring consistency with experimental observations (e.g., discusses similar propanoic acid systems) .

Q. What are key safety considerations when handling this compound in a laboratory?

- Methodological Answer : Follow SDS guidelines for carboxylic acids and tertiary amines:

- PPE : Lab coat, nitrile gloves, safety goggles.

- Engineering Controls : Use a fume hood to avoid inhalation of dust/aerosols.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation (as per protocols in and ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Use SHELXL for refinement to detect twinning or disorder in crystal lattices. Validate hydrogen bonding networks (e.g., carboxylic acid dimerization) against computational models. Cross-check with PXRD to confirm phase purity. For ambiguous electron density, employ DFT calculations to predict plausible conformations .

Q. What computational methods predict the dimerization behavior of this compound in solution?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model dimerization energetics. Compare with experimental FTIR data (O–H stretching frequencies) and NMR dilution studies (concentration-dependent chemical shifts). Reference dimerization trends in propanoic acid systems () .

Q. How can enantiomeric mixtures of this compound be resolved, given its chiral centers?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase. Alternatively, synthesize diastereomeric salts with chiral amines (e.g., (R)-1-phenylethylamine) and recrystallize. Confirm enantiomeric excess via polarimetry or NMR with chiral shift reagents .

Q. What in vitro assays evaluate the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Fluorescence-based assays : Measure inhibition of target enzymes (e.g., kinases) using fluorogenic substrates.

- Surface plasmon resonance (SPR) : Determine binding kinetics (ka, kd) to immobilized receptors.

- Cellular assays : Assess cytotoxicity (MTT assay) and IC50 values in relevant cell lines. Reference methodologies from structurally related pyrazole-propanoic acid derivatives () .

Q. How can environmental transformation products of this compound be investigated?

Q. What strategies validate conflicting solubility data across studies?

- Methodological Answer :

Reproduce solubility measurements under controlled conditions (pH, temperature). Use dynamic light scattering (DLS) to detect aggregation. Validate purity via DSC (absence of polymorphic transitions) and NMR (no solvent adducts). Cross-reference with solubility parameters in similar piperidine-carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.